![molecular formula C13H12FN3O2S B2397468 6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448036-31-4](/img/structure/B2397468.png)
6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA. Pyrrolopyrimidines are a class of pyrimidines that have a pyrrole ring fused to the pyrimidine ring .
Synthesis Analysis
The synthesis of pyrimidines and pyrrolopyrimidines can be achieved through several methods . One common method involves the reaction of β-amino acids with α,β-unsaturated carbonyl compounds . Another approach is the cyclization of β-amino esters .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. In pyrrolopyrimidines, an additional five-membered ring is fused to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration . They can also participate in condensation reactions with various electrophiles .Physical and Chemical Properties Analysis
Pyrimidines are generally stable compounds. They are weak bases, with pK_a values usually in the range of 1-2. They are also relatively resistant to oxidation and reduction .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
- Antifolate Activity and Antitumor Agents : A classical antifolate, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid, and its nonclassical analogues were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. One classical compound showed excellent inhibition of human DHFR and potent activity against tumor cell growth, indicating its potential as an antifolate antitumor agent (Gangjee et al., 2007).
Advanced Material Applications
- Fluorinated Polyamides : New soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a novel diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibit high thermal stability, low moisture absorption, and low dielectric constants, making them suitable for electronic and optical material applications (Xiao-Ling Liu et al., 2013).
Fluorescence and Imaging Applications
- Fluorescent Fluorodipyrrinones : From non-fluorescent precursors, highly fluorescent analogs were synthesized, showing potential as cholephilic fluorescence and 19 F MRI imaging agents for probing liver and biliary metabolism. These compounds exhibit rapid excretion largely unchanged in bile after intravenous injection, highlighting their potential for medical imaging applications (Boiadjiev et al., 2006).
Organic Synthesis and Chemical Transformations
- Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis : A study demonstrated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This method facilitates the rapid creation of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, underscoring the versatility of sulfonyl compounds in organic synthesis (Tucker et al., 2015).
作用機序
While the mechanism of action can vary greatly depending on the specific compound and its biological target, many pyrimidine derivatives exert their biological effects by inhibiting various enzymes, such as protein kinases . These enzymes play crucial roles in cellular processes like cell growth, differentiation, migration, and metabolism .
Safety and Hazards
将来の方向性
The field of pyrimidine chemistry continues to be an active area of research, with many potential applications in medicinal chemistry and drug discovery . Future work may involve the development of novel synthetic methods, the exploration of new biological targets, and the design of more potent and selective pyrimidine-based drugs .
特性
IUPAC Name |
6-(4-fluoro-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-9-4-11(2-3-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIYLVLXNELGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)
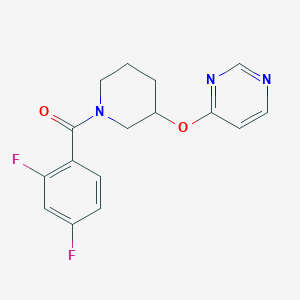
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)
![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
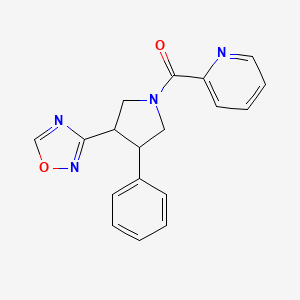
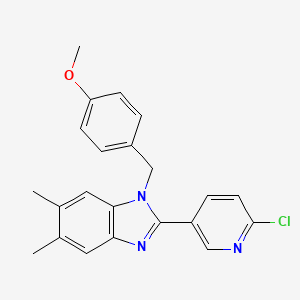
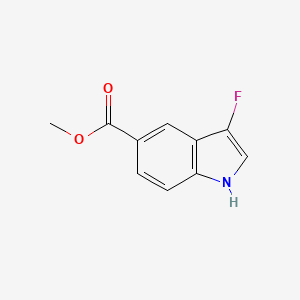
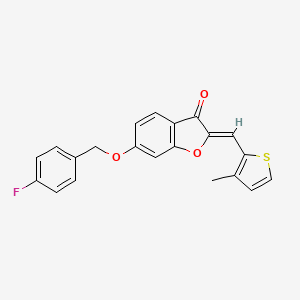
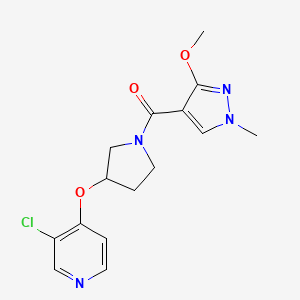
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)
